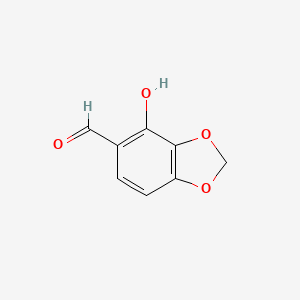

4-Hydroxy-1,3-benzodioxole-5-carbaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

4-hydroxy-1,3-benzodioxole-5-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6O4/c9-3-5-1-2-6-8(7(5)10)12-4-11-6/h1-3,10H,4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWUWHBYHOLXLFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C(=C(C=C2)C=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Hydroxy 1,3 Benzodioxole 5 Carbaldehyde and Its Advanced Precursors

Multi-Step Synthesis from Common Aromatic Precursors

Synthetic Routes Originating from Catechol and Substituted Catechols

A primary strategy for constructing the 4-Hydroxy-1,3-benzodioxole-5-carbaldehyde framework begins with catechol or its derivatives. This approach hinges on two critical transformations: the introduction of the formyl group at a specific position and the formation of the characteristic methylenedioxy bridge.

Regioselective formylation is crucial for introducing the aldehyde group at the desired position on the aromatic ring. When starting with a substituted phenol (B47542), the directing effects of the existing substituents guide the position of formylation. For instance, the formylation of sesamol (B190485) (1,3-benzodioxol-5-ol), a key intermediate derivable from catechol, is a direct route to the target molecule. nist.govnist.govnih.gov The hydroxyl group in sesamol directs the electrophilic formylating agent primarily to the ortho position.

Several classical and modern formylation methods can be employed:

Reimer-Tiemann Reaction : This reaction uses chloroform (B151607) and a strong base, like sodium hydroxide (B78521), to generate dichlorocarbene (B158193) as the electrophile. wikipedia.orgyoutube.comkhanacademy.orgyoutube.comyoutube.com It typically results in ortho-formylation of phenols, making it suitable for the formylation of sesamol. wikipedia.org

Duff Reaction : This method employs hexamine (hexamethylenetetramine) as the formyl source in an acidic medium, also favoring ortho-formylation of activated phenols. wikipedia.org

Vilsmeier-Haack Reaction : This reaction uses a Vilsmeier reagent, typically prepared from phosphoryl chloride and a substituted amide like N,N-dimethylformamide (DMF), to formylate electron-rich aromatic rings.

Lewis Acid-Catalyzed Formylation : Formylation can also be achieved using reagents like dichloromethyl methyl ether in the presence of a Lewis acid such as SnCl₄ or TiCl₄, which can offer high yields and selectivity. mdpi.com

| Formylation Method | Reagents | Key Features |

|---|---|---|

| Reimer-Tiemann Reaction | CHCl₃, NaOH, H₂O | Ortho-selective formylation of phenols via a dichlorocarbene intermediate. wikipedia.org |

| Duff Reaction | Hexamine, acid (e.g., glycerol, boric acid) | Ortho-formylation of highly activated aromatics like phenols. wikipedia.org |

| Vilsmeier-Haack Reaction | POCl₃, DMF | Formylation of electron-rich aromatic and heterocyclic compounds. |

| Lewis Acid Catalysis | Dichloromethyl methyl ether, SnCl₄ | Can provide high yields for formylation of substituted benzodioxoles. mdpi.com |

The formation of the 1,3-benzodioxole (B145889) ring system from a catechol precursor is a cornerstone of this synthetic approach. This transformation is typically accomplished through a reaction analogous to the Williamson ether synthesis, where the two hydroxyl groups of the catechol react with a methylene (B1212753) dihalide. byjus.comsciencemadness.orggordon.edumasterorganicchemistry.comwikipedia.org

The reaction involves treating a catechol derivative, such as 3,4-dihydroxybenzaldehyde (B13553) (protocatechualdehyde), with a dihalomethane like dichloromethane (B109758) (CH₂Cl₂) or diiodomethane (B129776) (CH₂I₂) in the presence of a base. google.comsciencemadness.org The base deprotonates the phenolic hydroxyl groups to form a dianion, which then acts as a nucleophile in a double Sₙ2 reaction with the dihalomethane to close the five-membered dioxole ring. wikipedia.orgsciencemadness.org

Reaction conditions have been optimized to improve yields and mitigate harsh conditions. The use of polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF) is common, as they effectively solvate the cation of the base and enhance the nucleophilicity of the phenoxide ions. sciencemadness.org Phase-transfer catalysts can also be employed to facilitate the reaction in biphasic systems. wikipedia.org

| Starting Material | Methylenating Agent | Base/Solvent System | Product | Reference |

|---|---|---|---|---|

| Catechol | CH₂Cl₂ | NaOH / DMSO | 1,2-Methylenedioxybenzene | sciencemadness.org |

| 3,4-Dihydroxybenzaldehyde | CH₂Cl₂ | Alkaline conditions | Piperonal (B3395001) | google.com |

| 4-Methylcatechol | CH₂Cl₂ | Alkaline conditions / DMSO | 1-Methyl-3,4-methylenedioxybenzene | google.com |

Synthesis via Oxidative Cleavage of Alkenyl Benzodioxoles (e.g., Isosafrole Derivatives)

An alternative and historically significant route involves the oxidative cleavage of the alkenyl side chain of isosafrole (a derivative of 1,2-methylenedioxybenzene). Isosafrole is readily obtained from the isomerization of safrole, a natural product. This pathway leads to the formation of 1,3-benzodioxole-5-carbaldehyde (piperonal), a direct precursor that can then be hydroxylated to yield the target compound. wikipedia.org

Several methods are established for the oxidative cleavage of the isosafrole double bond:

Ozonolysis : Treatment of isosafrole with ozone (O₃) followed by a reductive workup (e.g., with zinc dust or dimethyl sulfide) cleanly cleaves the double bond to yield piperonal in high yields.

Permanganate (B83412) or Dichromate Oxidation : Oxidation with potassium permanganate (KMnO₄) or potassium dichromate (K₂Cr₂O₇) under acidic conditions can also effect the cleavage, though over-oxidation to the carboxylic acid (piperonylic acid) can be a competing side reaction. researchgate.net

Chemo-enzymatic Methods : More recent, greener approaches utilize a three-step chemo-enzymatic process. This involves an initial epoxidation of isosafrole, followed by hydrolysis to a vicinal diol, and subsequent oxidative cleavage to piperonal using an oxidizing agent like manganese dioxide (MnO₂). researchgate.net Microbiological oxidation using organisms like Cladosporium sphaerospermum has also been shown to convert isosafrole to piperonal. nih.gov

Once piperonal is synthesized, a subsequent hydroxylation step at the 4-position is required to obtain this compound.

Synthetic Approaches from 1,2-Methylenedioxybenzene Derivatives

This strategy begins with the pre-formed 1,3-benzodioxole ring and focuses on the introduction of the hydroxyl and formyl groups. A common starting material is 1,2-methylenedioxybenzene itself, which can be first functionalized to produce an intermediate like sesamol (1,3-benzodioxol-5-ol). nist.govnist.govnih.gov

The synthesis of the target compound from sesamol then requires a regioselective formylation reaction, as described in section 2.1.1.1. The electron-donating hydroxyl group strongly activates the aromatic ring and directs the incoming formyl group to the ortho position (position 6, which corresponds to position 5 in the final named product) to yield this compound. This ortho-formylation is a reliable and high-yielding transformation, making this route highly efficient.

Functional Group Interconversion and Selective Transformations

Functional group interconversion (FGI) provides tactical flexibility in the synthesis of this compound. These transformations allow for the manipulation of existing functional groups on the benzodioxole scaffold to arrive at the desired aldehyde and hydroxyl substituents.

Key FGI strategies include:

Hydroxylation of Piperonal : A key transformation is the introduction of a hydroxyl group at the 4-position of piperonal. This can be approached through a multi-step sequence such as nitration of the aromatic ring, followed by reduction of the nitro group to an amine, diazotization of the amine to a diazonium salt, and finally, hydrolysis to the phenol.

Oxidation of a Methyl Group : If a precursor such as 4-hydroxy-5-methyl-1,3-benzodioxole is available, the methyl group can be oxidized to the carbaldehyde. This can be achieved using various oxidizing agents, such as chromium trioxide or manganese dioxide.

Reduction of a Carboxylic Acid : The aldehyde can be formed by the partial reduction of the corresponding carboxylic acid, 4-hydroxy-1,3-benzodioxole-5-carboxylic acid. Reagents such as diisobutylaluminium hydride (DIBAL-H) or conversion to an acid chloride followed by Rosenmund reduction are suitable for this transformation.

Protection/Deprotection Strategies : Throughout the synthesis, protecting groups may be necessary to mask reactive functional groups (like the phenol) to prevent unwanted side reactions during subsequent steps, such as formylation or oxidation. For example, the hydroxyl group can be protected as a methoxymethyl (MOM) ether or a benzyl (B1604629) ether, which can be removed under specific conditions later in the synthesis. mdpi.com

These FGI reactions are essential tools that allow chemists to navigate complex synthetic pathways and selectively modify the benzodioxole core to achieve the final target structure.

Controlled Introduction and Manipulation of the Hydroxyl Moiety

The strategic introduction of a hydroxyl group at the 4-position of the 1,3-benzodioxole ring is a critical aspect of the synthesis. This is often achieved by starting with precursors that already possess the required oxygenation pattern or by demethylating a methoxy-substituted analogue.

One common strategy involves the use of catechols or pyrogallols as starting materials. For instance, a synthetic route can begin with pyrogallol, which is reacted with 2,2-dimethoxypropane (B42991) in the presence of an acid catalyst like toluenesulphonic acid to form 4-hydroxy-2,2-dimethyl-1,3-benzodioxole. worldresearchersassociations.com This method establishes the core benzodioxole structure while retaining a hydroxyl group at the desired position.

Another key methodology is the demethylation of a methoxy (B1213986) group. Vanillin, which features a methoxy group adjacent to a hydroxyl group, can be demethylated to yield protocatechualdehyde (3,4-dihydroxybenzaldehyde). nih.gov This dihydroxy intermediate is a crucial precursor for forming the methylenedioxy bridge. Reagents such as aluminum chloride or a complex formed from bromine and aluminum can be employed for this demethylation, with the latter showing high yields. nih.gov Once protocatechualdehyde is obtained, the adjacent hydroxyl groups can be converted into the characteristic methylenedioxy bridge of the 1,3-benzodioxole ring system. The synthesis of 1,3-benzodioxole structures is typically achieved through the condensation of a catechol with a dihalomethane or a related methylene source in the presence of a base. wikipedia.org

Enzymatic methods also offer a sophisticated approach to manipulating these structures. For example, dioxygenase enzymes have been shown to catalyze O,O-demethylenation, a reaction that cleaves a methylenedioxy bridge to form two hydroxyl groups. unimi.it This biocatalytic transformation highlights a potential route for either introducing or unmasking catechol functionalities under mild conditions.

Aldehyde Group Synthesis and Derivatization Precursors

The introduction of the carbaldehyde group at the 5-position is another cornerstone of the synthetic process. This formylation can be performed on the pre-existing benzodioxole ring system or integrated into the synthesis from functionalized precursors.

A classic method for introducing an aldehyde group onto a phenolic ring is the Reimer-Tiemann reaction, which can be used on catechol to produce protocatechualdehyde. researchgate.net Another established route to protocatechualdehyde involves the reaction of catechol with glyoxylic acid in a basic aqueous medium, followed by oxidation. acs.org This process can achieve high selectivity and conversion rates. acs.org

Direct formylation of the 1,3-benzodioxole ring system is also a viable, though potentially challenging, approach. The use of strong Lewis acids like tin(IV) chloride (SnCl₄) as a catalyst in formylation reactions must be carefully controlled, as they can potentially cleave the sensitive dioxole ring, especially at elevated temperatures. frontiersin.org Performing the reaction at lower temperatures can mitigate this side reaction. frontiersin.org A multi-step process starting from 1,3-benzodioxole involves chloromethylation, followed by conversion to piperonyl alcohol, and subsequent oxidation to yield the aldehyde, known as piperonal (1,3-benzodioxole-5-carbaldehyde). researchgate.net

Once synthesized, the aldehyde group serves as a versatile chemical handle for further modifications. For example, it can be reacted with hydroxylamine (B1172632) to form the corresponding oxime, benzo[d] researchgate.netnih.govdioxole-5-carbaldehyde oxime. epa.govresearchgate.net This derivatization is a common method for characterizing aldehydes and can be a precursor for other functional groups.

| Precursor | Reagent/Method | Product | Reference |

| Catechol | Reimer-Tiemann Reaction | Protocatechualdehyde | researchgate.net |

| Catechol | Glyoxylic Acid / Oxidation | Protocatechualdehyde | acs.org |

| Vanillin | Aluminum Bromide Complex | Protocatechualdehyde | nih.gov |

| 1,3-Benzodioxole | Chloromethylation -> Hydrolysis -> Oxidation | Piperonal | researchgate.net |

| Benzo[d] researchgate.netnih.govdioxole-5-carbaldehyde | Hydroxylamine Hydrochloride | Benzo[d] researchgate.netnih.govdioxole-5-carbaldehyde oxime | epa.govresearchgate.net |

Chemoenzymatic and Stereoselective Synthetic Pathways

The integration of biological catalysts and stereoselective methods provides powerful tools for constructing complex molecules with high precision, particularly for generating chiral intermediates that can be precursors to advanced derivatives.

Application of Biocatalysis for Chiral Intermediate Generation

Biocatalysis offers an environmentally benign and highly selective alternative to traditional chemical synthesis. researchgate.net Enzymes and whole-cell microorganisms are increasingly used to produce single-enantiomer drug intermediates. nih.govnih.gov These biocatalytic reactions are valued for their high enantioselectivity and regioselectivity, often proceeding under mild temperature and pressure conditions. nih.gov

A pertinent example is the chemoenzymatic reaction involving benzo[d] researchgate.netnih.govdioxole-5-carbaldehyde (piperonal), a close structural analog of the target compound. lookchem.com Such reactions demonstrate the feasibility of using biocatalysts to transform benzodioxole aldehydes into more complex, often chiral, molecules. Furthermore, the synthesis of chiral alcohols and amino acids, which are key intermediates for many pharmaceuticals, frequently employs biocatalytic methods. nih.gov

Dioxygenase enzymes, for instance, can catalyze the cis-dihydroxylation of monosubstituted benzene (B151609) substrates. This process yields enantiopure cis-dihydrodiols, which are versatile chiral building blocks for further chemical elaboration. These intermediates can be transformed through a series of chemical steps into various chiral derivatives, showcasing a powerful chemoenzymatic approach to generating stereochemically rich precursors from simple aromatic compounds.

Diastereoselective and Enantioselective Methodologies

While this compound is an achiral molecule, the principles of stereoselective synthesis are crucial for creating advanced chiral precursors and derivatives. Enantioselective synthesis focuses on producing a single enantiomer of a chiral molecule.

A notable example in a related system is the highly enantioselective synthesis of dithia epa.govhelicenes, which employs a gold-catalyzed double intramolecular alkyne hydroarylation. nih.gov The success of this reaction hinges on a chiral ancillary ligand (a TADDOL-derived phosphonite) that creates a specific chiral environment around the gold catalyst, leading to excellent enantiomeric excess values. nih.gov Although applied to a different heterocyclic system, this methodology illustrates the power of asymmetric catalysis in controlling the stereochemical outcome of complex cyclizations.

The development of chemoenzymatic cascades is another powerful strategy. For instance, a one-pot cascade using an ene reductase (ERED) and an imine reductase (IRED) has been developed for the asymmetric synthesis of chiral amines from α,β-unsaturated aldehydes. rsc.org This combination of biocatalysts allows for the efficient production of chiral products with very high enantiomeric excess. rsc.org Such strategies could conceivably be adapted to produce chiral derivatives starting from precursors related to this compound.

Contemporary Synthetic Techniques and Reaction Condition Optimization

Modern synthetic chemistry increasingly relies on advanced technologies to improve reaction efficiency, reduce environmental impact, and access novel chemical structures. Microwave-assisted synthesis has emerged as a particularly effective technique in this regard.

Microwave-Assisted Synthesis Protocols

Microwave irradiation has become a valuable tool in organic synthesis, offering significant advantages over conventional heating methods, such as dramatically reduced reaction times, improved yields, and often, enhanced product purity. nih.govrasayanjournal.co.in This technique is considered a form of "green chemistry" as it lowers energy consumption and can often be performed without solvents. rasayanjournal.co.in

The synthesis of 1,3-benzodioxole derivatives has been shown to benefit significantly from microwave assistance. One efficient method involves the reaction of catechol with various benzoic acid derivatives in the presence of polyphosphoric acid under microwave irradiation. researchgate.net This solvent-free approach serves as a rapid and economical route to 2-phenyl-substituted 1,3-benzodioxoles, demonstrating the utility of microwave heating for constructing the core ring system. researchgate.netepa.gov Another study highlights the synthesis of a diverse library of 1,3-benzodioxoles from catechols and aldehydes or ketones using controlled microwave heating, with reactions completing in under three hours, compared to much longer times required for conventional heating. researchgate.net

Microwave-assisted protocols have also been applied to the synthesis of derivatives of piperonal. For example, a one-pot condensation to form a piperonal chalcone (B49325) derivative was successfully carried out under microwave irradiation, showcasing the technology's utility in multi-component reactions. rsc.org The application of microwave heating can also facilitate other reaction types, such as Knoevenagel condensations and Buchwald-Hartwig cross-coupling reactions, to produce complex heterocyclic derivatives in significantly shorter timeframes. nih.govnih.gov

| Reaction Type | Reactants | Conditions | Advantage | Reference |

| Benzodioxole Formation | Catechol, Benzoic Acid Derivatives | Polyphosphoric Acid, Microwave | Fast, Solvent-free, High Yield | researchgate.netepa.gov |

| Benzodioxole Formation | Catechol, Aldehydes/Ketones | Microwave Irradiation | Reduced reaction time ( < 3 hrs) | researchgate.net |

| Chalcone Synthesis | Pyrazolo[3,4-b]pyridine, Piperonal | InCl₃, Microwave | One-pot condensation | rsc.org |

| Knoevenagel Condensation | 4H-chromen-4-one-3-carbaldehyde, Arylacetic acids | Microwave Irradiation | Reduced reaction time (1h vs 12-31h) | nih.gov |

Catalytic Systems for Enhanced Efficiency and Selectivity

The introduction of functional groups, such as the formyl group, onto the benzodioxole ring is often accomplished through electrophilic aromatic substitution. The efficacy of these reactions is significantly enhanced by employing catalytic systems that activate the reagents and direct the substitution to the desired position, thereby increasing both the rate of reaction and the selectivity of the product.

Lewis Acid Catalysis:

Lewis acids are frequently utilized to catalyze formylation reactions on electron-rich aromatic rings. Tin(IV) chloride (SnCl₄) has been demonstrated as an effective catalyst for the formylation of 1,3-benzodioxole precursors. In the synthesis of a related compound, 4,7-dimethoxy-6-propyl-2H-1,3-benzodioxole-5-carbaldehyde, SnCl₄ is used to facilitate the reaction between the benzodioxole substrate and a formylating agent (dichloromethyl methyl ether). mdpi.com This catalytic system allows the reaction to proceed efficiently at low temperatures, which is crucial for minimizing side reactions and decomposition of the substrate or product. mdpi.com The catalyst polarizes the formylating agent, increasing its electrophilicity and promoting the attack by the aromatic ring.

| Catalyst | Precursor | Reagent | Conditions | Yield | Reference |

| Tin(IV) chloride (SnCl₄) | 4,7-dimethoxy-5-propyl-1,3-benzodioxole | Dichloromethyl methyl ether | -10 °C to 0 °C, 1 hour | 90% | mdpi.com |

Oxidation Catalysis:

The aldehyde functional group can also be introduced by the oxidation of a corresponding alcohol. In the synthesis of the closely related compound heliotropine (1,3-benzodioxole-5-carbaldehyde), catalytic oxidation is a key step. Systems employing a platinum (Pt) catalyst with air as the oxidant are used to convert the piperonyl alcohol precursor into the desired aldehyde. google.com This method represents an efficient and environmentally conscious approach, avoiding the use of stoichiometric heavy metal oxidants. Phase transfer catalysts, such as tetrabutylammonium (B224687) chloride, may also be employed in preceding steps to facilitate reactions in biphasic systems. google.com

Strategies for Yield Improvement and By-product Mitigation

Achieving a high yield of a pure product is a primary objective in chemical synthesis. This requires a multi-faceted approach that includes optimizing reaction conditions and implementing effective purification protocols to minimize or remove unwanted by-products.

Optimization of Reaction Parameters:

Post-Reaction Purification:

Even with optimized catalytic systems, the crude reaction mixture typically contains unreacted starting materials, catalyst residues, and by-products. Therefore, robust purification strategies are necessary to isolate the target compound.

Crystallization: This is a powerful technique for purifying solid compounds. The crude product is dissolved in a suitable solvent and allowed to cool, causing the desired compound to crystallize out, leaving impurities behind in the solution. Recrystallization from ethanol (B145695) is an effective method for purifying benzodioxole carbaldehyde derivatives. mdpi.com

Distillation: For volatile compounds, distillation can be an effective purification method. In the synthesis of heliotropine, distillation of the crude product under reduced pressure successfully separates the product from less volatile impurities, resulting in a high recovery yield of 92.7%. google.com

Chromatography: While not explicitly detailed for the title compound in the provided context, column chromatography is a standard and indispensable technique for separating complex mixtures and isolating pure compounds, often used when crystallization is ineffective.

These strategies, combining selective catalysis with optimized reaction and purification protocols, are fundamental to the efficient synthesis of this compound and its derivatives.

| Strategy | Method | Example Application | Outcome | Reference |

| Yield Improvement | Catalysis | Use of SnCl₄ in formylation | Achieved 90% yield | mdpi.com |

| Purification | Distillation of crude heliotropine | Achieved 92.7% yield | google.com | |

| By-product Mitigation | Condition Control | Low temperature (-10 °C to 0 °C) | Minimizes side reactions | mdpi.com |

| Purification | Recrystallization from ethanol | Removal of impurities from the final product | mdpi.com |

Chemical Reactivity and Advanced Derivatization of 4 Hydroxy 1,3 Benzodioxole 5 Carbaldehyde

Transformations at the Aldehyde Functional Group

The aldehyde moiety is a primary site for a variety of chemical modifications, including oxidation, reduction, and nucleophilic addition-condensation reactions. These transformations are fundamental in organic synthesis for building molecular complexity.

Selective Oxidation Reactions to Carboxylic Acid Derivatives

The aldehyde group of 4-Hydroxy-1,3-benzodioxole-5-carbaldehyde can be selectively oxidized to the corresponding carboxylic acid, yielding 4-Hydroxy-1,3-benzodioxole-5-carboxylic acid. This conversion is a key step in the synthesis of various esters and amides. The reaction requires mild oxidizing agents to prevent unwanted side reactions involving the sensitive phenolic hydroxyl and benzodioxole ring.

Common reagents for this type of transformation include potassium permanganate (B83412) (KMnO₄) under controlled pH conditions or Pinnick oxidation conditions using sodium chlorite (B76162) (NaClO₂) with a scavenger like 2-methyl-2-butene. The presence of the hydroxyl group can influence the reaction, and protection-deprotection strategies may be employed to achieve higher yields and purity. The resulting carboxylic acid is a valuable synthetic intermediate.

Controlled Reduction Reactions to Alcohol Derivatives

The aldehyde can be readily reduced to a primary alcohol, forming (4-Hydroxy-1,3-benzodioxol-5-yl)methanol. This transformation is typically achieved with high selectivity using hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a commonly used reagent for this purpose due to its mild nature and high chemoselectivity for aldehydes and ketones over other functional groups. masterorganicchemistry.com

The reaction is generally performed in a protic solvent, such as methanol (B129727) or ethanol (B145695), where the hydride ion (H⁻) from NaBH₄ performs a nucleophilic attack on the carbonyl carbon. masterorganicchemistry.com A subsequent workup with a weak acid protonates the resulting alkoxide to yield the primary alcohol. masterorganicchemistry.com This reduction is a fundamental step for introducing a hydroxymethyl group, which can be further functionalized.

| Starting Material | Reagent | Product | Reaction Type |

| This compound | Sodium Borohydride (NaBH₄) | (4-Hydroxy-1,3-benzodioxol-5-yl)methanol | Reduction |

| This compound | Sodium Chlorite (NaClO₂) | 4-Hydroxy-1,3-benzodioxole-5-carboxylic acid | Oxidation |

Nucleophilic Addition and Condensation Reactions

The electrophilic carbon of the aldehyde group is susceptible to attack by a wide range of nucleophiles, leading to addition and condensation products. These reactions are crucial for forming new carbon-nitrogen and carbon-carbon bonds.

The reaction of this compound with primary amines leads to the formation of imines, also known as Schiff bases. This condensation reaction typically occurs under mild, often slightly acidic, conditions to facilitate the dehydration of the intermediate carbinolamine. masterorganicchemistry.comresearchgate.net

Similarly, reaction with hydroxylamine (B1172632) (NH₂OH) yields the corresponding oxime. byjus.comresearchgate.net This reaction is generally straightforward, involving the nucleophilic attack of hydroxylamine on the carbonyl, followed by the elimination of a water molecule. researchgate.net The formation of oximes from aromatic aldehydes is a well-established transformation. ijprajournal.comwikipedia.org

Condensation with hydrazines (R-NHNH₂) or substituted hydrazines produces hydrazones. nih.govnih.govdergipark.org.tr These derivatives are often stable, crystalline solids and serve as important intermediates in further synthetic routes, such as the Wolff-Kishner reduction or the synthesis of heterocyclic compounds. nih.gov

| Nucleophile | Product Class | General Product Structure |

| Primary Amine (R-NH₂) | Imine (Schiff Base) | R'-CH=N-R |

| Hydroxylamine (NH₂OH) | Oxime | R'-CH=N-OH |

| Hydrazine (H₂N-NH₂) | Hydrazone | R'-CH=N-NH₂ |

| Substituted Hydrazine (R-NH-NH₂) | Substituted Hydrazone | R'-CH=N-NH-R |

| (R' represents the 4-Hydroxy-1,3-benzodioxole-5-yl moiety) |

The Knoevenagel condensation is a powerful method for forming carbon-carbon double bonds. wikipedia.org It involves the reaction of an aldehyde with a compound containing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups), catalyzed by a weak base such as an amine. wikipedia.orgnih.gov

This compound can react with active methylene compounds like malononitrile (B47326) or ethyl cyanoacetate (B8463686) in the presence of a basic catalyst. nih.govresearchgate.net The reaction proceeds via nucleophilic addition of the carbanion (generated from the active methylene compound) to the aldehyde, followed by dehydration to yield a substituted alkene. A related reaction, the Claisen-Schmidt condensation, involves the reaction of the aldehyde with a ketone under basic or acidic conditions to form an α,β-unsaturated ketone. mdpi.com These condensations are pivotal for extending the carbon framework and synthesizing a variety of complex molecules.

Reactions Involving the Phenolic Hydroxyl Group

The phenolic hydroxyl group at the 4-position is another key site for derivatization. Its acidity and nucleophilicity allow for reactions such as ether and ester formation.

The most common reaction involving the phenolic hydroxyl group is the Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.comlumenlearning.com This reaction involves the deprotonation of the phenol (B47542) with a suitable base, such as sodium hydroxide (B78521) (NaOH) or potassium carbonate (K₂CO₃), to form a phenoxide ion. francis-press.com This highly nucleophilic phenoxide then reacts with an alkyl halide (e.g., methyl iodide, ethyl bromide) via an SN2 mechanism to form an ether. wikipedia.orgmasterorganicchemistry.com This method allows for the introduction of a wide variety of alkyl or substituted alkyl groups at the 4-position. Care must be taken with the reaction conditions to avoid side reactions with the aldehyde group.

Additionally, the hydroxyl group can be acylated to form esters. This is typically achieved by reacting the compound with an acyl chloride or acid anhydride (B1165640) in the presence of a base like pyridine (B92270) or triethylamine. This reaction effectively protects the hydroxyl group or can be used to introduce specific ester functionalities into the molecule.

| Reaction Type | Reagents | Functional Group Formed |

| Williamson Ether Synthesis | 1. Base (e.g., K₂CO₃)2. Alkyl Halide (R-X) | Ether (-OR) |

| Acylation | Acyl Chloride (R-COCl) or Anhydride ((RCO)₂O) / Base | Ester (-OCOR) |

Etherification and Esterification for Functional Group Protection and Masking

The phenolic hydroxyl group of this compound is a primary site for chemical modification through etherification and esterification. These reactions are fundamental in synthetic strategies, serving to protect the reactive hydroxyl group, thereby preventing unwanted side reactions during subsequent transformations of other parts of the a molecule.

Etherification: The conversion of the hydroxyl group into an ether is a common protective strategy. For instance, benzylation, achieved by reacting the compound with benzyl (B1604629) chloride in the presence of a base such as potassium carbonate, yields a benzyl ether. This bulky benzyl group not only protects the hydroxyl functionality but also imparts steric hindrance, which can influence the regioselectivity of subsequent reactions by physically blocking access to nearby sites on the aromatic ring.

Esterification: The hydroxyl group can be readily converted to an ester by reaction with acyl chlorides or acid anhydrides. This process, known as acylation, is often used to mask the polarity of the hydroxyl group or to introduce new functional moieties. The esterification of phenolic compounds is a well-established method for modifying their physicochemical properties. For example, reaction with acetic anhydride in the presence of a base like pyridine would yield the corresponding acetate (B1210297) ester. These ester derivatives can be synthesized through both chemical and enzymatic routes, with enzymatic methods offering higher selectivity under milder conditions. The ester linkage can typically be cleaved under basic conditions (saponification) to regenerate the hydroxyl group when the protection is no longer needed.

Intramolecular and Intermolecular Hydrogen Bonding Effects on Reactivity

The arrangement of the hydroxyl and carbaldehyde groups on the this compound ring system facilitates significant hydrogen bonding, which profoundly influences its crystal structure, physical properties, and chemical reactivity.

Intramolecular Hydrogen Bonding: Crystallographic studies reveal the presence of a strong intramolecular hydrogen bond between the hydrogen of the phenolic hydroxyl group and the oxygen of the adjacent aldehyde group. mdma.ch This interaction creates a stable six-membered pseudo-ring structure. This type of hydrogen bond, occurring in o-hydroxy aromatic aldehydes, is classified as a Resonance-Assisted Hydrogen Bond (RAHB), where the bond strength is enhanced by π-electron delocalization within the chelate ring. researchgate.net This intramolecular bond stabilizes the molecule's conformation, making the benzodioxole ring system nearly planar and influencing the electronic properties of both the hydroxyl and aldehyde groups. mdma.ch

Intermolecular Hydrogen Bonding: In the solid state, molecules of this compound are further linked by a network of intermolecular hydrogen bonds. mdma.ch These interactions occur between the functional groups of adjacent molecules, leading to the formation of specific packing arrangements in the crystal lattice. The interplay between strong intramolecular and weaker intermolecular hydrogen bonds dictates the material's melting point, solubility, and crystal morphology. These non-covalent forces can also affect reactivity in the solid state by pre-organizing molecules in a way that can either facilitate or hinder certain reactions.

The table below summarizes key crystallographic data related to the hydrogen bonding in 6-Hydroxy-2H-1,3-benzodioxole-5-carbaldehyde, an isomer and close analog that illustrates these interactions.

| Interaction Type | Atoms Involved | Distance (Å) | Significance |

|---|---|---|---|

| Intramolecular | O···O (hydroxyl-aldehyde) | 2.649 (3) | Stabilizes molecular conformation, planar structure mdma.ch |

| Intermolecular | O···O | 3.001 (2) | Governs crystal packing and solid-state properties mdma.ch |

Phenolic Cleavage and Demethylation Reactions

While demethylation typically refers to the cleavage of a methoxy (B1213986) group (Ar-O-CH₃), in the context of this compound, the analogous reaction is the cleavage of the methylenedioxy bridge (-O-CH₂-O-). This acetal-like functional group is generally stable but can be cleaved under specific, often harsh, chemical conditions.

Cleavage of the methylenedioxy ring converts the benzodioxole moiety back into a catechol (a 1,2-dihydroxybenzene) derivative. This transformation can be synthetically useful for accessing di-phenolic compounds from readily available benzodioxole precursors. Research has shown that the methylenedioxy ring in aromatic compounds bearing electron-withdrawing groups, such as the formyl (aldehyde) group present in this molecule, can be cleaved. For example, treatment with reagents like sodium benzyloxide in dimethyl sulfoxide (B87167) has been reported to successfully open the methylenedioxy ring to yield 3-hydroxybenzene derivatives. wku.edu However, the stability of the ring means that strong Lewis acids or other aggressive reagents are often required, which can sometimes lead to undesired side reactions or polymerization, particularly with sensitive substrates. mdma.ch

Electrophilic and Nucleophilic Aromatic Substitution on the Benzodioxole Ring System

The benzodioxole ring system in this compound is highly substituted, and the nature of these substituents dictates the course of further aromatic substitution reactions. The interplay between activating and deactivating groups determines both the rate of reaction and the position of attack for incoming electrophiles.

The substituents exert the following directing effects for electrophilic aromatic substitution:

Hydroxyl (-OH) group: A strongly activating, ortho-, para-directing group due to its ability to donate electron density to the ring via resonance.

Methylenedioxy (-O-CH₂-O-) group: An activating, ortho-, para-directing group, donating electron density through the two oxygen atoms.

Carbaldehyde (-CHO) group: A moderately deactivating, meta-directing group, which withdraws electron density from the ring via resonance and inductive effects.

| Substituent Group | Effect on Reactivity | Directing Influence |

|---|---|---|

| -OH (Hydroxyl) | Activating | Ortho, Para |

| -O-CH₂-O- (Methylenedioxy) | Activating | Ortho, Para |

| -CHO (Carbaldehyde) | Deactivating | Meta |

Regiocontrol in Halogenation and Other Substitution Reactions

The position of electrophilic attack on the aromatic ring is controlled by the cumulative effects of the existing substituents. In this compound, there is only one unsubstituted carbon atom on the aromatic ring, at the C-6 position.

The directing effects of the substituents converge to strongly favor substitution at this C-6 position:

The hydroxyl group at C-4 directs ortho to the C-5 and C-3 positions (C-3 is part of the dioxole ring) and para to the C-7 position (also part of the dioxole ring). More importantly, it directs to the adjacent C-5 and its other ortho position, C-3.

The aldehyde at C-5 directs meta to the C-7 and C-3 positions.

Crucially, the powerful activating effect of the hydroxyl group at C-4, combined with the directing influence of the other groups, makes the C-6 position the most nucleophilic and sterically accessible site.

Therefore, electrophilic reactions such as halogenation (bromination, chlorination) and nitration are expected to occur with high regioselectivity at the C-6 position. For example, the nitration of piperonal (B3395001) (which lacks the 4-hydroxy group) proceeds to give 6-nitropiperonal, demonstrating the directing influence towards this position. The presence of the strongly activating hydroxyl group in the target compound would further enhance the reactivity at this site.

Synthetic Utility of Halogenated Derivatives as Precursors

The introduction of a halogen atom, typically bromine or iodine, at the C-6 position via electrophilic aromatic substitution transforms the molecule into a versatile synthetic intermediate. These halogenated derivatives are valuable precursors for a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions, primarily through transition-metal-catalyzed cross-coupling.

For instance, a derivative such as 6-bromo-4-hydroxy-1,3-benzodioxole-5-carbaldehyde can readily participate in reactions like:

Suzuki-Miyaura Coupling: Reaction with an organoboron compound in the presence of a palladium catalyst to form a new C-C bond, allowing for the introduction of various aryl or vinyl groups.

Heck Reaction: Coupling with an alkene under palladium catalysis.

Sonogashira Coupling: Reaction with a terminal alkyne, also catalyzed by palladium, to introduce an alkynyl moiety.

Buchwald-Hartwig Amination: Formation of C-N bonds by reacting with amines.

The use of closely related compounds, such as (6-bromobenzo[d] mdma.chresearchgate.netdioxol-5-yl)methanol, in Suzuki-Miyaura coupling reactions to prepare a diverse library of new derivatives has been well-documented, highlighting the immense synthetic potential of these halogenated building blocks. wku.eduorganic-chemistry.org

Coordination Chemistry and Ligand Development

This compound is an excellent precursor for the development of polydentate ligands for coordination chemistry. Its structure is analogous to salicylaldehyde (B1680747), a classic building block for ligands. The key feature is the ortho-hydroxy aldehyde functionality, which can be readily converted into a Schiff base.

A Schiff base is formed through the condensation reaction between the aldehyde group of the molecule and a primary amine (R-NH₂). The resulting compound contains an imine or azomethine group (-C=N-). The Schiff base derived from this compound would possess at least two potential coordination sites: the nitrogen atom of the imine and the oxygen atom of the phenolic hydroxyl group.

This arrangement allows the Schiff base to act as a bidentate chelating ligand, forming a stable complex with a metal ion. The deprotonated phenolic oxygen and the imine nitrogen can coordinate to a metal center, creating a stable five- or six-membered chelate ring. The specific properties of the resulting metal complex, such as its geometry, stability, and electronic properties, can be fine-tuned by varying the amine component used in the Schiff base synthesis or by changing the metal ion. Such Schiff base ligands derived from salicylaldehydes are known to form stable complexes with a wide array of transition metals, including copper, nickel, cobalt, and zinc. organic-chemistry.org

Despite a comprehensive search for scientific literature, detailed research findings specifically concerning the synthesis of Schiff bases from this compound and their subsequent transition metal complexes are not available in publicly accessible databases. The requested in-depth analysis, including data on specific ligands, chelation modes, and the stability constants of their transition metal complexes as outlined, could not be compiled.

The synthesis of Schiff bases is a common and well-documented chemical reaction involving the condensation of a primary amine with an aldehyde or ketone. Similarly, the formation of transition metal complexes with Schiff base ligands is a vast field of study in coordination chemistry. However, to adhere to the strict requirements of focusing solely on derivatives of this compound and providing specific, data-rich content, the necessary source material is unavailable.

Therefore, it is not possible to generate the requested article with the required level of scientific accuracy and detail at this time. Information on related compounds, such as those derived from salicylaldehyde or vanillin, exists but would not meet the explicit constraints of this request.

Advanced Spectroscopic and Structural Characterization of 4 Hydroxy 1,3 Benzodioxole 5 Carbaldehyde and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Specific experimental ¹H NMR data for 4-Hydroxy-1,3-benzodioxole-5-carbaldehyde, including chemical shifts (δ) and coupling constants (J), are not available in the searched resources.

Detailed ¹³C NMR spectral data for this compound is not publicly documented in the available literature.

There are no available 2D NMR studies (COSY, HSQC, HMBC, NOESY) for this compound in the searched databases. These techniques would be instrumental in confirming the proton and carbon assignments and elucidating the connectivity within the molecule.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass and Fragmentation Analysis

Specific high-resolution mass spectrometry data, including the precise mass and fragmentation pattern for this compound, could not be found. Such data would be essential to confirm the molecular formula of C₈H₆O₄.

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations

While general principles of IR spectroscopy would predict characteristic peaks for the hydroxyl, aldehyde, and benzodioxole functional groups, specific experimental IR spectral data for this compound is not available.

X-ray Crystallography and Solid-State Structural Analysis

There is no published X-ray crystal structure for this compound in the Cambridge Structural Database or other available resources. This analysis would provide definitive information on its solid-state conformation and packing.

Determination of Molecular Conformation and Bond Geometries

X-ray crystallography is a powerful technique for determining the precise arrangement of atoms within a crystalline solid. Analysis of the crystallographic data for 6-Hydroxy-2H-1,3-benzodioxole-5-carbaldehyde reveals a monoclinic crystal system with two independent molecules in the asymmetric unit. nih.gov The bond lengths and angles within the benzodioxole ring system are consistent with those of a substituted aromatic compound.

The molecular conformation is largely planar, a feature dictated by the aromatic benzene (B151609) ring. The hydroxyl and carbaldehyde substituents lie in the plane of the benzodioxole ring, an arrangement that is stabilized by intramolecular hydrogen bonding. This planarity is crucial for understanding the electronic properties and reactivity of the molecule.

Below is a table summarizing key crystallographic data for 6-Hydroxy-2H-1,3-benzodioxole-5-carbaldehyde. nih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C₈H₆O₄ |

| Molecular Weight | 166.13 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 6.4916 (3) |

| b (Å) | 12.8242 (7) |

| c (Å) | 16.7122 (8) |

| β (°) | 96.258 (3) |

| Volume (ų) | 1382.99 (12) |

| Z | 8 |

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The arrangement of molecules in the crystal lattice, known as crystal packing, is governed by a variety of intermolecular interactions. In the case of 6-Hydroxy-2H-1,3-benzodioxole-5-carbaldehyde, both hydrogen bonding and π-π stacking play significant roles in the supramolecular assembly. nih.gov

The presence of a hydroxyl group and a carbonyl group facilitates the formation of a network of hydrogen bonds. Intramolecular O—H⋯O hydrogen bonding is observed, which contributes to the planarity of the molecule. nih.govnih.gov Furthermore, intermolecular O⋯O interactions are also present in the crystal structure. nih.govnih.gov

In addition to hydrogen bonding, the planar aromatic rings of the benzodioxole system allow for significant π-π stacking interactions. nih.gov These interactions, where the electron clouds of adjacent aromatic rings overlap, are a crucial cohesive force in the crystal lattice. The benzodioxole ring systems in the title compound are reported to be almost planar and exhibit strong pi-pi interactions within the unit cell. nih.gov In a derivative, (E)-benzo[d] nih.govresearchgate.netdioxole-5-carbaldehyde oxime, the crystal structure shows molecules linked into dimers through pairwise O—H⋯N hydrogen bonds, with these units forming stacks via two different sets of aromatic π-stacking interactions. iucr.org

A Hirshfeld surface analysis of (E)-benzo[d] nih.govresearchgate.netdioxole-5-carbaldehyde oxime indicates that the most significant contacts in the crystal packing are H⋯O/O⋯H (36.7%), H⋯H (32.2%), and C⋯H/H⋯C (12.7%). iucr.org

The following table details the key intermolecular interactions observed in the crystal structure of 6-Hydroxy-2H-1,3-benzodioxole-5-carbaldehyde. nih.gov

| Interaction Type | Description | Distance (Å) |

|---|---|---|

| Intramolecular O⋯O contacts | Strong electrostatic interactions | 2.649 (3) |

| Intermolecular O⋯O interactions | Observed in the crystal structure | 3.001 (2) |

| π-π stacking | Strong interactions in the unit cell | Not specified |

Examination of Planarity and Distortions within the Benzodioxole Ring System

The benzodioxole ring system, consisting of a benzene ring fused to a five-membered dioxole ring, is generally considered to be planar. However, minor distortions can occur depending on the nature and position of substituents. In the crystal structure of 6-Hydroxy-2H-1,3-benzodioxole-5-carbaldehyde, the benzodioxole ring system in each of the two independent molecules is nearly planar, with maximum deviations of 0.008 (1) Å and 0.007 (1) Å. nih.govnih.gov

Chiral Analysis Techniques for Optically Active Derivatives

While this compound itself is not chiral, its derivatives can possess stereogenic centers, leading to the existence of enantiomers. The separation and analysis of these enantiomers are critical in many applications, particularly in pharmacology, where different enantiomers can exhibit distinct biological activities.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the chiral analysis of benzodioxole derivatives. A common approach involves the use of a chiral stationary phase (CSP) that can selectively interact with one enantiomer more strongly than the other, leading to their separation. For example, a chiral HPLC method was developed for the simultaneous determination of diastereoisomeric and enantiomeric impurities in a key intermediate of tadalafil, which contains a 1,3-benzodioxole (B145889) moiety. nih.gov This separation was achieved on an Ultron ES-OVM chiral column. nih.gov

Another strategy is the use of a chiral derivatizing agent. koreascience.kr In this indirect approach, the enantiomers are reacted with a chiral reagent to form diastereomers. These diastereomers have different physical properties and can be separated by standard chromatographic techniques. (S)-2-tert-butyl-2-methyl-1,3-benzodioxole-4-carboxylic acid has been synthesized and used as a chiral derivatizing agent for the analysis of β-blockers by both HPLC and NMR. koreascience.kr

Capillary electrophoresis (CE) is another powerful technique for chiral separations. wvu.edu In chiral CE, a chiral selector is added to the background electrolyte, which interacts with the enantiomers to form transient diastereomeric complexes with different electrophoretic mobilities, allowing for their separation. wvu.edu

The choice of chiral analysis technique depends on the specific properties of the optically active derivative and the analytical requirements of the study.

Computational and Theoretical Chemistry Insights into 4 Hydroxy 1,3 Benzodioxole 5 Carbaldehyde

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to elucidating the intrinsic properties of a molecule. These methods can predict a wide range of characteristics, from the distribution of electrons to the energies of different molecular conformations, offering a detailed picture of the molecule's stability and chemical behavior.

Density Functional Theory (DFT) Studies on Ground State Properties and Reactivity

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. While direct DFT studies on 4-Hydroxy-1,3-benzodioxole-5-carbaldehyde are not extensively available in the current literature, insights can be drawn from studies on its parent compound, sesamol (B190485) (1,3-benzodioxol-5-ol). The addition of a carbaldehyde (formyl) group at the 5-position is expected to significantly influence the electronic properties of the benzodioxole ring.

The aldehyde group is a well-known electron-withdrawing group. Its presence would likely decrease the electron density on the aromatic ring, affecting the molecule's reactivity. DFT calculations would typically be employed to determine key properties such as optimized geometry, charge distribution, and dipole moment. For sesamol and its alkylated derivatives, DFT studies at the B3LYP level of theory have been used to explore their antioxidant capacities by calculating properties like ionization potential and bond dissociation energy. nih.govacs.org For this compound, similar calculations would be invaluable in quantifying the impact of the aldehyde group on these reactivity descriptors.

| Calculated Property | Expected Influence of 5-Carbaldehyde Group | Significance |

|---|---|---|

| Optimized Geometry | Minimal distortion of the planar benzodioxole ring system. | Provides the most stable three-dimensional structure. |

| Electron Density | Decreased on the aromatic ring due to the electron-withdrawing nature of the CHO group. | Impacts sites of electrophilic and nucleophilic attack. |

| Dipole Moment | Increased due to the polar C=O bond. | Influences solubility and intermolecular interactions. |

| Ionization Potential (IP) | Expected to increase compared to sesamol. | Relates to the ease of losing an electron (antioxidant activity). |

| Bond Dissociation Enthalpy (BDE) of O-H | May be altered, influencing hydrogen atom donating ability. | A key parameter for radical scavenging activity. |

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are critical in predicting how a molecule will interact with other species.

The HOMO represents the ability to donate an electron, and its energy is related to the ionization potential. The LUMO signifies the ability to accept an electron, and its energy is related to the electron affinity. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of a molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity.

For this compound, the electron-withdrawing aldehyde group is expected to lower the energy of both the HOMO and LUMO compared to sesamol. The extent of this lowering would determine the change in the HOMO-LUMO gap. DFT calculations on sesamol derivatives have shown that substitutions on the ring significantly modulate these energy levels. nih.govacs.org A detailed FMO analysis of the target compound would map the spatial distribution of the HOMO and LUMO, identifying the most probable sites for electrophilic and nucleophilic attack.

| Orbital | Description | Predicted Location on this compound |

|---|---|---|

| HOMO | Highest Occupied Molecular Orbital; associated with electron donation. | Likely localized over the electron-rich aromatic ring and the hydroxyl group. |

| LUMO | Lowest Unoccupied Molecular Orbital; associated with electron acceptance. | Expected to have significant contribution from the carbaldehyde group. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | A key indicator of chemical reactivity and kinetic stability. |

Conformational Analysis and Potential Energy Surfaces

The biological activity of a molecule is often dictated by its three-dimensional shape or conformation. Conformational analysis aims to identify the stable conformers of a molecule and the energy barriers between them. This is often visualized using a Potential Energy Surface (PES), which maps the energy of the molecule as a function of its geometry.

For this compound, key conformational degrees of freedom would include the rotation of the hydroxyl and carbaldehyde groups relative to the aromatic ring. The planarity of the benzodioxole ring system itself is also a point of interest. Studies on the parent 1,3-benzodioxole (B145889) have shown that the five-membered dioxole ring is not perfectly planar, adopting a slightly puckered conformation to relieve strain. acs.org The barrier to planarity, however, is low. acs.org

A detailed conformational analysis of this compound would involve systematically rotating the key dihedral angles and calculating the energy at each step to map out the PES. This would reveal the global minimum energy conformation and any other low-energy conformers that might be biologically relevant. Intramolecular hydrogen bonding between the hydroxyl group at position 4 and the aldehyde at position 5 could play a significant role in stabilizing a particular planar conformation.

Molecular Modeling and Docking Studies for Molecular Interactions

Molecular modeling, and particularly molecular docking, are indispensable tools in modern drug discovery. They allow for the prediction of how a small molecule (a ligand) might bind to a biological target, such as a protein or enzyme, providing insights that can guide the synthesis of more potent and selective drug candidates.

Prediction of Ligand-Receptor Binding Modes and Affinities

Molecular docking simulations place a ligand into the binding site of a receptor in various orientations and conformations, and a scoring function is used to estimate the binding affinity for each pose. While no specific docking studies featuring this compound as the ligand are prominently reported, its potential to interact with various biological targets has been noted. For instance, it has been suggested to have antitumor activity through the inhibition of the epidermal growth factor receptor (EGFR).

A hypothetical docking study of this compound into the active site of a receptor like EGFR would aim to:

Identify the preferred binding pose: Determine the most stable orientation of the ligand within the binding pocket.

Analyze intermolecular interactions: Identify key interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the ligand and amino acid residues of the protein. The hydroxyl and aldehyde groups, as well as the benzodioxole ring, would be expected to form specific interactions that contribute to binding.

Estimate binding affinity: The docking score provides a qualitative estimate of how tightly the ligand binds to the receptor.

These predictions are crucial for understanding the molecule's mechanism of action at a molecular level.

Structure-Based Design Principles for Derivative Synthesis

The insights gained from molecular docking form the basis of structure-based drug design. By understanding how this compound and its analogs bind to a target, medicinal chemists can design new derivatives with improved properties. nih.gov

For example, if a docking study revealed an unoccupied hydrophobic pocket near the ligand's binding site, a derivative could be synthesized with an additional hydrophobic group to fill this pocket, potentially increasing binding affinity. Similarly, if a key hydrogen bond is predicted, derivatives could be designed to optimize this interaction. This iterative process of computational prediction followed by chemical synthesis and biological testing is a powerful strategy for developing novel therapeutic agents. The synthesis of various benzodioxole derivatives to act as inhibitors for enzymes like cyclooxygenases (COX) is an example of this approach in action. nih.gov

Computational Prediction of Molecular Descriptors Relevant to Reactivity and Selectivity

Currently, there is no specific published data detailing the computational prediction of molecular descriptors for this compound. Theoretical calculations, such as those employing Density Functional Theory (DFT), would be instrumental in determining a range of electronic and structural properties that govern its reactivity.

For illustrative purposes, a hypothetical table of commonly calculated molecular descriptors is presented below. It is important to emphasize that these values are not derived from actual research findings for this specific compound and are provided as an example of the type of data that would be generated from such a computational study.

Hypothetical Molecular Descriptors for this compound

| Descriptor | Hypothetical Value | Significance in Reactivity and Selectivity |

| HOMO Energy (eV) | -6.5 | Indicates the electron-donating ability of the molecule. A higher HOMO energy suggests greater reactivity towards electrophiles. |

| LUMO Energy (eV) | -1.8 | Represents the electron-accepting ability. A lower LUMO energy indicates a greater propensity to accept electrons from nucleophiles. |

| HOMO-LUMO Gap (eV) | 4.7 | A smaller energy gap generally correlates with higher chemical reactivity and lower kinetic stability. |

| Dipole Moment (Debye) | 3.2 | Influences solubility and intermolecular interactions, which can affect reaction rates and pathways. |

| Mulliken Atomic Charges | Varies per atom | Provides insight into the electron distribution within the molecule, highlighting potential sites for nucleophilic or electrophilic attack. |

| Global Hardness (η) | 2.35 | Measures the resistance to change in electron distribution. A higher value indicates greater stability. |

| Global Softness (S) | 0.43 | The reciprocal of hardness, indicating the capacity of a molecule to receive electrons. |

| Electronegativity (χ) | 4.15 | A measure of the molecule's ability to attract electrons. |

| Electrophilicity Index (ω) | 3.67 | Quantifies the global electrophilic nature of a molecule. |

Note: The data presented in this table is purely illustrative and not based on published computational results for this compound.

Simulation of Reaction Mechanisms and Transition States

The scientific literature lacks specific studies on the simulation of reaction mechanisms and the characterization of transition states involving this compound. Computational methods are powerful tools for elucidating the intricate details of chemical reactions, including the identification of intermediates and the calculation of activation energies associated with transition states.

Such simulations would provide invaluable insights into the regioselectivity and stereoselectivity of reactions involving this compound. For instance, theoretical modeling could predict the most favorable sites for electrophilic aromatic substitution or nucleophilic addition to the carbonyl group, and determine the energy barriers for these transformations.

Quantitative Structure-Reactivity Relationship (QSRR) Studies

A thorough search of academic databases indicates that no quantitative structure-reactivity relationship (QSRR) studies have been specifically conducted on this compound. QSRR models are statistical tools that correlate variations in the chemical structure of a series of compounds with their measured reactivity.

Developing a QSRR model for derivatives of this compound would require a dataset of experimentally determined reaction rates or equilibrium constants for a series of structurally related molecules. This data would then be correlated with calculated molecular descriptors to generate a predictive model. Such a model would be highly beneficial for the rational design of new derivatives with tailored reactivity for specific applications.

Role As a Versatile Synthetic Intermediate in Advanced Organic Synthesis

Precursor for Complex Heterocyclic Scaffolds of Research Interest

The structural attributes of 4-Hydroxy-1,3-benzodioxole-5-carbaldehyde, namely the presence of reactive aldehyde and hydroxyl functionalities on a benzodioxole core, make it an ideal starting material for the synthesis of a wide array of complex heterocyclic systems.

Synthesis of Diverse Nitrogen-Containing Heterocycles

The aldehyde group in this compound serves as a key functional handle for the construction of various nitrogen-containing heterocycles. Through condensation reactions with primary amines, hydrazines, and other nitrogenous nucleophiles, a diverse range of heterocyclic rings can be accessed. For instance, the reaction with anilines can lead to the formation of Schiff bases, which can be further cyclized to afford quinoline (B57606) derivatives. While direct examples with this compound are not extensively documented, analogous reactions with the closely related piperonal (B3395001) (1,3-benzodioxole-5-carbaldehyde) have been reported. A notable example is the Claisen-Schmidt reaction between piperonal and N-(4-acetylphenyl)quinoline-3-carboxamide, which yields a chalcone (B49325) that can serve as a precursor for various heterocyclic systems. mdpi.com

Similarly, condensation with β-ketoesters in the presence of an amine, following the principles of the Hantzsch pyridine (B92270) synthesis, could potentially yield dihydropyridine (B1217469) derivatives. The general reactivity of aromatic aldehydes also opens up possibilities for the synthesis of other important nitrogen heterocycles such as pyrimidines and benzodiazepines through multicomponent reactions. For example, a plausible route to benzodiazepine (B76468) derivatives could involve the reaction of this compound with an o-phenylenediamine (B120857) and a suitable ketone. nih.govresearchgate.net

Table 1: Potential Nitrogen-Containing Heterocycles from this compound

| Heterocycle Class | Potential Synthetic Route | Key Reactants |

|---|---|---|

| Quinolines | Friedländer Annulation | Active methylene (B1212753) compound and an amine |

| Pyrimidines | Biginelli Reaction | A β-dicarbonyl compound and urea (B33335) or thiourea |

Application in the Construction of Fused Ring Systems

The development of fused ring systems is a cornerstone of modern synthetic chemistry, and this compound can be envisioned as a valuable building block in this endeavor. The aromatic ring of the benzodioxole moiety can participate as a diene or dienophile in cycloaddition reactions, such as the Diels-Alder reaction, to construct polycyclic frameworks. While specific examples involving this particular compound are scarce, the general principles of such reactions are well-established. nih.govmdpi.com

Furthermore, the functional groups of this compound can be elaborated to introduce functionalities that can undergo intramolecular cyclization reactions, leading to the formation of fused heterocyclic systems. For instance, the aldehyde could be converted to an α,β-unsaturated ester, which could then undergo an intramolecular Michael addition with a suitably positioned nucleophile on the aromatic ring or a substituent.

Building Block for Functionally Tunable Molecules

The inherent reactivity of this compound allows for its use as a scaffold to construct molecules with tailored functionalities and properties for specific applications.

Development of Tailored Derivatives for Specific Molecular Recognition Studies

The design and synthesis of molecules capable of selective molecular recognition is a field of immense interest. The hydroxyl and aldehyde groups of this compound provide convenient points for derivatization to create receptors for specific ions or neutral molecules. For example, the aldehyde can be converted into a Schiff base with a fluorescent amine, leading to a chemosensor where the binding of a metal ion to the hydroxyl group and the imine nitrogen could modulate the fluorescence properties.

Moreover, two molecules of this compound can be linked together via a spacer to create a macrocyclic structure. Such macrocycles, with their pre-organized cavities and inwardly-directed functional groups, are excellent candidates for host-guest chemistry and the development of ionophores. nih.govcam.ac.uk

Integration into Ionic Liquid Architectures for Novel Applications

Ionic liquids (ILs) are salts with melting points below 100 °C that have emerged as green and tunable solvents and catalysts for a wide range of chemical processes. The incorporation of specific functional groups into the cationic or anionic component of an IL can impart novel properties and applications. The aldehyde functionality of this compound makes it a suitable candidate for integration into ionic liquid structures.

For instance, the hydroxyl group can be alkylated with a haloalkane, followed by quaternization of an N-alkylimidazole to yield an imidazolium-based ionic liquid. The resulting functionalized ionic liquid would possess the benzodioxole moiety, which could influence its physical properties and its interactions with solutes. The aldehyde group would remain available for further chemical transformations within the ionic liquid medium.

Contributions to Target-Oriented Synthesis

Target-oriented synthesis aims to create complex molecules with specific biological activities. This compound and its derivatives have shown promise as key intermediates in the synthesis of biologically active compounds. The related compound, 6-hydroxybenzo[d] nih.govnih.govdioxole-5-carbaldehyde, has been utilized as a starting material for the synthesis of compounds with HIV-1 integrase inhibitory activity and dopamine (B1211576) D1 receptor full agonist activity. nih.gov This highlights the potential of the this compound scaffold in medicinal chemistry.

Furthermore, compounds containing a 2H-1,3-benzodioxol-5-yl moiety have demonstrated inhibitory activity against enzymes such as α-amylase and α-glucosidase, suggesting a role for this structural motif in the development of antidiabetic agents. The ability to readily modify the hydroxyl and aldehyde groups of this compound allows for the systematic exploration of structure-activity relationships in the design of potent and selective enzyme inhibitors.

Table 2: Examples of Biologically Active Targets Accessible from Benzodioxole Scaffolds

| Target Class | Relevant Biological Activity | Reference Compound/Scaffold |

|---|---|---|

| HIV-1 Integrase Inhibitors | Antiviral | 6-hydroxybenzo[d] nih.govnih.govdioxole-5-carbaldehyde derivatives |

| Dopamine D1 Receptor Agonists | Neurological disorders | 6-hydroxybenzo[d] nih.govnih.govdioxole-5-carbaldehyde derivatives |

The strategic positioning of functional groups in this compound makes it an invaluable precursor in a multitude of synthetic transformations. The aldehyde functionality serves as a handle for a wide array of reactions, including nucleophilic additions, condensations, and oxidations, while the hydroxyl group can be readily derivatized or employed to direct subsequent reactions. The benzodioxole moiety, often found in natural products, imparts specific electronic and steric properties to the molecule and its derivatives.

This compound is a key starting material in the synthesis of various pharmaceuticals and agrochemicals. mdpi.com Its utility is particularly pronounced in the preparation of compounds with significant biological activities. For instance, it serves as an intermediate in the synthesis of molecules with HIV-1 integrase inhibitory activity, dopamine D1 receptor full agonist properties, and glycogen (B147801) phosphorylase inhibitory activity. nih.gov

Key Synthetic Transformations and Applications:

Oxidation and Reduction: Like other aldehydes, this compound can be readily oxidized to the corresponding carboxylic acid, piperonylic acid, or reduced to piperonyl alcohol. mdpi.com These transformations provide access to a different set of functionalized benzodioxole derivatives for further synthetic manipulations.

Condensation Reactions: The aldehyde group readily participates in condensation reactions, such as the Claisen-Schmidt condensation, to form chalcones and related α,β-unsaturated ketone systems. mdpi.com These products are themselves valuable intermediates and often exhibit interesting biological properties.

Synthesis of Bioactive Heterocycles: The reactivity of the aldehyde and hydroxyl groups can be harnessed to construct a variety of heterocyclic scaffolds. These heterocyclic derivatives are of significant interest in medicinal chemistry due to their prevalence in biologically active natural products and synthetic drugs.

Derivatization for Enhanced Biological Activity: The core structure of this compound can be chemically modified to enhance its biological profile. For example, bromination of the aromatic ring can lead to derivatives with potent antimicrobial properties.

The following table summarizes some of the key research findings on the application of this compound as a synthetic intermediate.

| Target Compound/Derivative Class | Synthetic Application | Biological Relevance |

| HIV-1 Integrase Inhibitors | Intermediate in multi-step synthesis | Antiviral |

| Dopamine D1 Receptor Agonists | Precursor for the synthesis of the receptor agonist | Neurological disorders |

| Glycogen Phosphorylase Inhibitors | Starting material for inhibitor synthesis | Metabolic disorders |

| Chalcones | Claisen-Schmidt condensation with ketones | Anti-inflammatory, antioxidant |

| Brominated Derivatives | Electrophilic aromatic substitution | Antimicrobial |

Future Perspectives and Emerging Applications in Synthetic Methodology Development

The unique combination of functional groups in this compound positions it as a promising candidate for the development of novel synthetic methodologies. Its potential in multi-component reactions (MCRs), cascade reactions, and asymmetric synthesis is an area of growing interest.

Emerging Research Directions:

Multi-Component Reactions (MCRs): The ability of the aldehyde and hydroxyl groups to participate in sequential reactions makes this compound an attractive substrate for the design of novel MCRs. Such reactions would allow for the rapid and efficient construction of complex and diverse molecular libraries from simple starting materials.

Cascade Reactions: The inherent reactivity of the functional groups could be exploited to trigger cascade reactions, where a single synthetic operation initiates a series of intramolecular transformations to build intricate molecular frameworks. This approach offers significant advantages in terms of step-economy and synthetic efficiency.

Asymmetric Synthesis: The development of catalytic asymmetric transformations utilizing this compound as a prochiral substrate would provide access to enantioenriched derivatives. These chiral building blocks are of paramount importance in the synthesis of single-enantiomer drugs.

Combinatorial Chemistry and Drug Discovery: As a versatile building block, this compound is well-suited for use in combinatorial chemistry to generate libraries of related compounds for high-throughput screening in drug discovery programs. mdpi.orgnih.gov The structural diversity that can be achieved through derivatization of its functional groups makes it a valuable scaffold for identifying new bioactive molecules. nih.gov

Synthesis of Natural Product Analogues: The benzodioxole moiety is a common feature in many natural products with interesting biological activities. This compound can serve as a key starting material for the synthesis of novel analogues of these natural products, potentially leading to compounds with improved therapeutic properties.

The continued exploration of the synthetic potential of this compound is expected to unveil new and innovative synthetic strategies. Its application in the development of efficient and sustainable chemical processes for the synthesis of valuable molecules remains a promising area of research.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-Hydroxy-1,3-benzodioxole-5-carbaldehyde, and what are the critical steps to optimize yield?

- Methodological Answer : A typical synthesis involves condensation reactions using 1,3-benzodioxole-5-carbaldehyde derivatives as precursors. For example, protection/deprotection strategies (e.g., methoxymethyl ether formation using NaH and DMF) are critical for introducing hydroxyl groups while avoiding side reactions. Methylation with MeI and formylation via n-BuLi and DMF in THF are key steps, followed by deprotection using MsOH in dichloromethane . Intermediate purification via column chromatography is recommended to isolate the aldehyde functionality effectively.

Q. Which spectroscopic and analytical techniques are most reliable for characterizing this compound and its intermediates?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is essential for confirming the aromatic substitution pattern and aldehyde proton resonance. Fourier-Transform Infrared (FT-IR) spectroscopy can validate the presence of hydroxyl (3200–3600 cm⁻¹) and carbonyl (∼1700 cm⁻¹) groups. High-Resolution Mass Spectrometry (HRMS) provides precise molecular weight confirmation. For crystalline derivatives, single-crystal X-ray diffraction (SCXRD) using SHELX programs resolves structural ambiguities .

Advanced Research Questions

Q. How can crystallographic data be refined to address structural disorder in derivatives of this compound?